Quinupramine, chemically known as 10,11-dihydro-5-(3-quinuclidinyl)-5H-dibenz[b,f]azepine [], is a tricyclic compound classified as an antidepressant drug [, , , ]. Despite its classification, its research applications extend beyond studying depression. It serves as a valuable tool in investigating various neurological processes and receptor systems due to its unique pharmacological profile, particularly its interactions with the central serotonin system and muscarinic cholinergic receptors [, , , ].
Quinupramine crystallizes in the monoclinic system with the space group P21/c [, ]. The dihedral angle between the two benzene rings within the tricyclic structure is 114.5° []. This structural information is crucial for understanding its interactions with biological targets, such as receptors and enzymes.
While quinupramine is structurally similar to typical tricyclic antidepressants, its mechanism of action differs. It demonstrates weak inhibition of monoamine uptake, a characteristic feature of many antidepressants []. Instead, its antidepressant effects are primarily attributed to its interaction with the central serotonin system, particularly the downregulation of serotonin S2 receptors in the frontal cortex [, ]. Additionally, quinupramine displays a strong affinity for muscarinic cholinergic receptors, suggesting a role in modulating cholinergic neurotransmission [, , ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2